3-Bromonaphthalen-1-amine
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Overview
Description
3-Bromonaphthalen-1-amine is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Phosphorescence Sensors : Bromonaphthalene derivatives, including 3-Bromonaphthalen-1-amine, have been studied for their phosphorescence properties. These compounds exhibit pH-controlled phosphorescence in aqueous solutions, which can be significantly enhanced in the presence of β- and γ-cyclodextrins. This makes them potential candidates for use in phosphorescent sensors for proton monitoring (Bissell & Silva, 1991).
Biocompatible Chromophores : Derivatives of this compound have been used in the synthesis of biocompatible chromophores for cellular staining. These compounds have shown effectiveness in staining various cellular targets, indicating their potential application in biophotonics and membrane staining (Kingsbury et al., 2019).
Palladium-Catalyzed Arylation : The use of this compound in palladium-catalyzed synthesis of aryl-substituted polyamine compounds has been explored. This process offers a convenient method for the selective arylation of di-, tri-, and tetraamine compounds (Beletskaya et al., 1997).
Microwave-Assisted Amination : Research has shown the feasibility of using this compound for rapid microwave-assisted amination processes. This method has provided consistent improvements in yields compared to standard conditions, highlighting its potential in efficient chemical synthesis (Wang, Magnin, & Hamann, 2003).
Inclusion Complex Studies : The interaction of this compound with β-cyclodextrin has been studied extensively. These studies provide insights into the formation of inclusion complexes, which are significant for understanding molecular interactions and potential applications in drug delivery systems (Turro et al., 1982).
Room Temperature Phosphorescence : The intense room temperature phosphorescence induced by this compound in certain conditions has been analyzed. This property is particularly relevant for applications in analytical chemistry and sensor development (Du et al., 1997).
Safety and Hazards
The safety information for 3-Bromonaphthalen-1-amine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
3-Bromonaphthalen-1-amine is an organic intermediate . It is primarily used in the synthesis of a variety of compounds, particularly those with a naphthalene structure . .
Mode of Action
As an organic intermediate, it is likely to interact with other compounds during the synthesis process, leading to the formation of new compounds . The exact nature of these interactions would depend on the specific synthesis process and the other compounds involved.
Biochemical Pathways
As an intermediate in the synthesis of other compounds, its primary role is likely in the formation of these compounds rather than in the direct modulation of biochemical pathways .
Result of Action
As an organic intermediate, its primary role is in the synthesis of other compounds . The effects of these resultant compounds would depend on their specific structures and properties.
Action Environment
The action of this compound is likely to be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For instance, its storage conditions are specified as 2-8°C and protected from light , indicating that its stability and efficacy could be affected by temperature and light exposure.
Properties
IUPAC Name |
3-bromonaphthalen-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAWEJDBVITLRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569427 |
Source
|
Record name | 3-Bromonaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90766-34-0 |
Source
|
Record name | 3-Bromonaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.